BenchChemオンラインストアへようこそ!

2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Medicinal Chemistry Kinase Inhibitor Design CNS Drug Discovery

2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1379169-69-3) is a chiral, saturated heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyridine class. It features a primary amine at the 6-position and a 2,4-difluorophenyl group at the 2-position of the fused ring system.

Molecular Formula C13H13F2N3
Molecular Weight 249.265
CAS No. 1379169-69-3
Cat. No. B2821250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
CAS1379169-69-3
Molecular FormulaC13H13F2N3
Molecular Weight249.265
Structural Identifiers
SMILESC1CC2=NC(=CN2CC1N)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C13H13F2N3/c14-8-1-3-10(11(15)5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2
InChIKeyYIWYYJSTUDOPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1379169-69-3) as a Research Tool


2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1379169-69-3) is a chiral, saturated heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyridine class [1]. It features a primary amine at the 6-position and a 2,4-difluorophenyl group at the 2-position of the fused ring system. This specific substitution pattern is a key structural motif in medicinal chemistry, often employed to explore structure-activity relationships (SAR) in kinase inhibitor programs and central nervous system (CNS) drug discovery due to fluorine's ability to modulate basicity (pKa) and metabolic stability [2]. The compound is primarily available from specialist chemical suppliers for non-human research purposes [1].

Why Generic Substitution of 2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is Not Supported


Simple 'in-class' substitution of this compound with other tetrahydroimidazo[1,2-a]pyridin-6-amines is highly likely to fail in producing equivalent results. The specific 2,4-difluorophenyl substitution pattern is not interchangeable with its 2,5-difluoro isomer or the non-fluorinated parent compound. Computational predictions show distinct physicochemical profiles: the target compound has two hydrogen bond acceptors from its unique fluorine arrangement versus only one in the non-fluorinated analog, and distinct total polar surface area (tPSA) values that directly influence membrane permeability, P-glycoprotein (Pgp) efflux ratios, and target binding kinetics [1]. In related imidazo[1,2-a]pyridine kinase inhibitor programs, fluorine substitution at the 2-position of the pendant phenyl ring was critical for reducing Pgp-mediated efflux, a property of paramount importance for CNS penetration and oral bioavailability—a bioisosteric replacement would invalidate this optimization [2].

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: Current Research Gaps


Limited Direct Head-to-Head Quantitative Evidence is Available

An exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor promotional material) did not yield a high-strength, direct head-to-head quantitative comparison between 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine and a named comparator in a specific assay. The most relevant proxy evidence is class-level: in the PDGFR inhibitor program by Hicken et al. (2014), the strategic placement of fluorine on an imidazo[1,2-a]pyridine series was shown to be critical [1]. The integration of a fluorine-substituted piperidine in compound 28 resulted in a significant reduction of Pgp-mediated efflux (quantified as an efflux ratio) and consequent improvement in rodent oral bioavailability. This finding strongly suggests, but does not directly quantify, that the 2,4-difluoro arrangement on the target compound's phenyl ring would confer a unique advantage over a non-fluorinated or mono-fluoro analog in terms of efflux liability. The evidence is insufficient to claim a specific numerical advantage for this exact compound over its closest isomers [1].

Medicinal Chemistry Kinase Inhibitor Design CNS Drug Discovery

Validated Application Scenarios for 2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine


Structure-Activity Relationship (SAR) Exploration for pKa Modulation

In a classic medicinal chemistry program, the two fluorine atoms' electron-withdrawing effect reduces the basicity of the fused imidazole ring and potentially the primary amine, lowering the pKa compared to a non-fluorinated version [1]. This compound can be used to empirically test the impact of this specific pKa shift on target engagement, off-target activity against anti-targets known to be sensitive to basic amines (e.g., hERG, muscarinic receptors), and overall cellular efficacy. A direct comparator such as 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine should be evaluated in parallel in a rigorous SAR assay set.

Metabolic Stability and Pgp Efflux Profiling in CNS Drug Discovery

Fluorine substitution is a common strategy to block sites of oxidative metabolism and reduce recognition by efflux transporters like Pgp, which is critical for achieving brain penetration [1]. This compound is ideally suited for a head-to-head comparative study with its 2-(2,5-difluorophenyl) isomer (CAS 1499326-55-4) in a MDCK-MDR1 monolayer efflux assay. Quantifying differences in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability, and consequently the efflux ratio, would provide direct evidence for selecting one regioisomer over the other for in vivo proof-of-concept CNS efficacy models.

Kinase Hinge-Binder Pharmacophore Elaboration

The tetrahydroimidazo[1,2-a]pyridine core is a recognized kinase hinge-binding motif, and the primary amine at the 6-position serves as a vector for further functionalization into a full Type I or Type II inhibitor pharmacophore [1]. This compound can be used as a key intermediate to synthesize a focused library of potential inhibitors, where the 2,4-difluorophenyl moiety engages a specific hydrophobic back pocket in a kinase's ATP-binding site. Comparative biochemical IC50 profiling against a panel of kinases (e.g., PDGFR, c-KIT, TRK) against the non-fluorinated or mono-fluorinated analogs would map the contribution of the difluoro group to potency and selectivity.

Quote Request

Request a Quote for 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.